molecular formula C12H11NO2 B12218015 3-Methylidene-1-(2-methylphenyl)pyrrolidine-2,5-dione CAS No. 157257-62-0

3-Methylidene-1-(2-methylphenyl)pyrrolidine-2,5-dione

Cat. No.: B12218015
CAS No.: 157257-62-0
M. Wt: 201.22 g/mol
InChI Key: HBDFAHAXECNTLI-UHFFFAOYSA-N
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Description

3-Methylidene-1-(2-methylphenyl)pyrrolidine-2,5-dione is a heterocyclic compound that belongs to the class of pyrrolidine-2,5-diones. These compounds are known for their versatile biological activities and are widely used in medicinal chemistry. The presence of a pyrrolidine ring in its structure makes it a valuable scaffold for the development of novel bioactive molecules .

Preparation Methods

The synthesis of 3-Methylidene-1-(2-methylphenyl)pyrrolidine-2,5-dione can be achieved through various synthetic routes. One common method involves the reaction of itaconic acid with aniline derivatives under specific conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to facilitate the formation of the desired product . Industrial production methods often involve optimizing these reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

3-Methylidene-1-(2-methylphenyl)pyrrolidine-2,5-dione undergoes several types of chemical reactions, including:

Common reagents and conditions used in these reactions vary depending on the desired outcome. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions typically occur under anhydrous conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-Methylidene-1-(2-methylphenyl)pyrrolidine-2,5-dione has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-Methylidene-1-(2-methylphenyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

3-Methylidene-1-(2-methylphenyl)pyrrolidine-2,5-dione can be compared with other similar compounds, such as:

  • 3-Methylidene-1-phenylpyrrolidine-2,5-dione
  • 1-(4-Methylphenyl)-3-pyrroline-2,5-dione
  • 2-Methylene-N-phenylsuccinimide

These compounds share similar structural features but may differ in their biological activities and applications. The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and biological properties .

Properties

CAS No.

157257-62-0

Molecular Formula

C12H11NO2

Molecular Weight

201.22 g/mol

IUPAC Name

3-methylidene-1-(2-methylphenyl)pyrrolidine-2,5-dione

InChI

InChI=1S/C12H11NO2/c1-8-5-3-4-6-10(8)13-11(14)7-9(2)12(13)15/h3-6H,2,7H2,1H3

InChI Key

HBDFAHAXECNTLI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1N2C(=O)CC(=C)C2=O

Origin of Product

United States

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